molecular formula C24H17ClFN5O3 B2564162 N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide CAS No. 1189493-68-2

N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

Cat. No.: B2564162
CAS No.: 1189493-68-2
M. Wt: 477.88
InChI Key: GEQYBYUAJGINIP-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C24H17ClFN5O3 and its molecular weight is 477.88. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • A study synthesized derivatives of 1,2,4-triazolo[4,3-a]quinoxaline, focusing on their potential as anticancer agents. Some compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).

Antibacterial and Antifungal Agents

  • Novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring were synthesized and evaluated for their antimicrobial activity. Some compounds exhibited notable antimicrobial activities against bacteria and fungi (L. Yurttaş et al., 2020).

Antidepressant Potential

  • A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines were synthesized, demonstrating potential as rapid-acting antidepressant agents. They showed binding affinity to adenosine A1 and A2 receptors, suggesting a novel therapeutic pathway for depression (R. Sarges et al., 1990).

Antiallergic Agents

  • A new class of 1,2,4-triazolo[4,3-a]quinoxalines was developed as antiallergic agents, showing good inhibitory effects on antigen-induced histamine release and rat passive cutaneous anaphylaxis, offering potential for new allergy treatments (B. Loev et al., 1985).

Positive Inotropic Activity

  • A study synthesized derivatives of 1,2,4-triazolo[4,3-a]quinoxalin-7-yl acetamide and evaluated them for positive inotropic activity, potentially aiding in the development of cardiac stimulants (Jing-Yuan Li et al., 2008).

Adenosine Receptor Antagonists

  • Research focused on 1,2,4-triazolo[1,5-a]quinoxaline derivatives as potent and selective antagonists for human A3 adenosine receptors, which can be significant in developing treatments for various cardiovascular and inflammatory disorders (D. Catarzi et al., 2005).

Anticonvulsant Agents

  • Novel [1,2,4]Triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their anticonvulsant properties, contributing to the development of new treatments for epilepsy (Mohamed Alswah et al., 2013).

H1-Antihistaminic Agents

  • A class of 1,2,4-triazolo[4,3-a]quinoxalin-5-ones was synthesized, showing significant H1-antihistaminic activity, suggesting their potential as novel antihistamine drugs (V. Alagarsamy et al., 2009).

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN5O3/c1-14-6-2-5-9-20(14)34-23-22-29-30(13-21(32)27-17-11-10-15(26)12-16(17)25)24(33)31(22)19-8-4-3-7-18(19)28-23/h2-12H,13H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQYBYUAJGINIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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